molecular formula C8H7BrClN B13328882 3-Bromo-2-chloro-5-cyclopropylpyridine CAS No. 1638771-41-1

3-Bromo-2-chloro-5-cyclopropylpyridine

Cat. No.: B13328882
CAS No.: 1638771-41-1
M. Wt: 232.50 g/mol
InChI Key: OXAIRJFBJOLFTM-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-cyclopropylpyridine (CAS 1638771-41-1) is a high-value, multi-halogenated pyridine derivative designed for advanced synthetic and medicinal chemistry applications. Its molecular formula is C8H7BrClN, with a molecular weight of 232.50 g/mol . This compound serves as a versatile chemical building block, particularly in the synthesis of complex heterocyclic target molecules. The distinct reactivity of its bromo and chloro substituents at the 3- and 2-positions of the pyridine ring allows for sequential, site-selective cross-coupling reactions, enabling researchers to systematically build molecular complexity . The 5-cyclopropyl substituent is a key structural feature that confers significant research value. In medicinal chemistry, the introduction of a cyclopropane moiety is a established strategy to enhance metabolic stability, increase affinity between a drug candidate and its biological target, and improve overall physicochemical properties . This makes the compound a crucial intermediate in pharmaceutical research for developing active ingredients, including potential agrochemicals like insecticides and fungicides, where cyclopropane-containing compounds have demonstrated notable efficacy . The compound is for research purposes only and is not intended for human or animal use .

Properties

CAS No.

1638771-41-1

Molecular Formula

C8H7BrClN

Molecular Weight

232.50 g/mol

IUPAC Name

3-bromo-2-chloro-5-cyclopropylpyridine

InChI

InChI=1S/C8H7BrClN/c9-7-3-6(5-1-2-5)4-11-8(7)10/h3-5H,1-2H2

InChI Key

OXAIRJFBJOLFTM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(N=C2)Cl)Br

Origin of Product

United States

Preparation Methods

Starting Material Selection and Precursor Preparation

The precursor for synthesizing 3-bromo-2-chloro-5-cyclopropylpyridine is typically a pyridine derivative bearing a cyclopropyl group at the third position, such as 3-cyclopropylpyridine. This compound can be synthesized via the Sandmeyer reaction or nucleophilic substitution pathways starting from commercially available pyridine derivatives. The precursor must be purified to high purity (>95%) to ensure selective halogenation in subsequent steps.

Selective Halogenation of Pyridine Derivatives

The key to obtaining the target compound lies in regioselective halogenation at specific positions on the pyridine ring:

  • Bromination at Position 5:
    The process involves electrophilic aromatic substitution (EAS) using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in the presence of a Lewis acid catalyst like iron(III) bromide or aluminum bromide .
    The reaction conditions are optimized to favor substitution at the para position relative to the nitrogen atom, which is typically the fifth position in pyridine derivatives.
    Reaction parameters:

    • Solvent: Acetic acid or dichloromethane
    • Temperature: 0°C to room temperature
    • Catalyst: FeBr₃ or AlBr₃
    • Reaction time: 2–4 hours
  • Chlorination at Position 2:
    Chlorination is achieved via similar electrophilic aromatic substitution using phosphorus oxychloride or thionyl chloride .
    Conditions:

    • Solvent: Dichloromethane or chloroform
    • Temperature: 0°C to room temperature
    • Catalyst: None required, but reaction may be catalyzed by Lewis acids for regioselectivity
    • Reaction time: 2–3 hours

The sequential halogenation ensures that the bromine and chlorine substituents are introduced at the desired positions with minimal formation of isomers.

Introduction of the Cyclopropyl Group

The cyclopropyl group at the third position can be introduced via transition-metal catalyzed cross-coupling reactions , predominantly the Suzuki-Miyaura coupling :

  • Reagents:

    • Cyclopropylboronic acid or cyclopropylmagnesium bromide
    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
    • Base: Potassium carbonate or sodium tert-butoxide
    • Solvent: Toluene, dioxane, or a mixture of water and organic solvent
  • Reaction Conditions:

    • Temperature: 80–100°C
    • Atmosphere: Inert (argon or nitrogen)
    • Duration: 12–24 hours

This step selectively attaches the cyclopropyl moiety at the third position of the pyridine ring, leveraging the reactivity of the halogenated intermediate.

Purification and Characterization

Post-synthesis, the compound is purified using column chromatography or recrystallization. Confirmatory analysis includes:

Reaction Optimization and Yield Enhancement

Reaction parameters such as temperature, solvent choice, catalyst loading, and reaction time are optimized based on the specific halogenation step. Literature reports indicate yields of approximately 60–80% for each halogenation step, with overall yields depending on the efficiency of each stage.

Summary Table of Preparation Methods

Step Reaction Type Reagents Conditions Purpose Yield / Notes
1 Halogenation NBS, FeBr₃ 0°C to RT, dichloromethane Bromination at C5 60–80%
2 Halogenation POCl₃ or SOCl₂ 0°C to RT, dichloromethane Chlorination at C2 60–80%
3 Cyclopropyl introduction Cyclopropylboronic acid, Pd catalyst 80–100°C, inert atmosphere Cyclopropyl at C3 70–85%

Mechanistic Insights

  • Electrophilic aromatic substitution proceeds via the formation of a sigma complex intermediate, with regioselectivity directed by the nitrogen atom's electron-withdrawing effect.
  • Cross-coupling reactions utilize palladium catalysis to facilitate the formation of carbon-carbon bonds between the pyridine halide and cyclopropyl reagents, following a typical Suzuki-Miyaura mechanism involving transmetallation and reductive elimination.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-cyclopropylpyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions to facilitate the formation of new carbon-carbon bonds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl or polyaryl compounds.

Scientific Research Applications

3-Bromo-2-chloro-5-cyclopropylpyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the development of bioactive molecules, such as pharmaceuticals or agrochemicals. Its halogenated structure may enhance the biological activity and selectivity of these molecules.

    Medicine: Research into the potential therapeutic applications of 3-Bromo-2-chloro-5-cyclopropylpyridine includes its use as a precursor for drug development. It may serve as a lead compound for the design of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-cyclopropylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a desired therapeutic effect. The presence of halogen atoms can influence the compound’s binding affinity and selectivity, enhancing its efficacy in targeting specific pathways.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 3-Bromo-2-chloro-5-cyclopropylpyridine with analogous halogenated pyridines:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Features
3-Bromo-2-chloro-5-cyclopropylpyridine C₈H₇BrClN ~248.5* Not reported Not reported Bulky cyclopropyl group; potential conjugation effects
3-Bromo-2-chloro-6-methylpyridine C₆H₅BrClN 206.47 30–35 38 Methyl substituent; lower steric hindrance
2-Bromo-3-methylpyridine C₆H₆BrN 172.02 Not reported Not reported Methyl at position 3; bromine at position 2
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine C₉H₁₁BrClN₄ 298.57 Not reported Not reported Pyrimidine core; cyclopentyl amine substituent

*Estimated based on molecular formula.

Key Observations :

  • Electronic Effects : Cyclopropyl groups can exhibit conjugation with aromatic systems, altering electron density on the pyridine ring. This may enhance stability in certain synthetic pathways compared to purely alkyl-substituted derivatives .
  • Thermal Properties : Methyl-substituted analogs (e.g., 3-Bromo-2-chloro-6-methylpyridine) have lower melting/boiling points due to reduced molecular weight and weaker intermolecular forces .

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-2-chloro-5-cyclopropylpyridine?

The synthesis typically involves sequential halogenation and cyclopropane introduction. A representative method starts with a pyridine core, where bromination at the 3-position is achieved using bromine in acetic acid under controlled temperature (40–60°C). Subsequent chlorination at the 2-position employs thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Cyclopropylation at the 5-position can be accomplished via Suzuki-Miyaura coupling using cyclopropane boronic acid derivatives under palladium catalysis . Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substitution patterns. The cyclopropyl group’s protons appear as distinct multiplets (δ 1.0–1.5 ppm), while aromatic protons show splitting patterns indicative of halogen proximity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₈H₆BrClN: calc. 248.93). Fragmentation patterns help identify halogen loss (Br/Cl) .
  • X-ray Crystallography : Single-crystal X-ray analysis resolves spatial arrangements of bromine, chlorine, and cyclopropyl groups. SHELX programs are widely used for structure refinement .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized using this compound as a substrate?

3-Bromo-2-chloro-5-cyclopropylpyridine is a versatile electrophile for Suzuki, Buchwald-Hartwig, or Ullmann couplings. For Suzuki reactions:

  • Catalyst System : Use Pd(PPh₃)₄ or XPhos Pd G3 (2–5 mol%) in toluene/EtOH.
  • Base : K₂CO₃ or Cs₂CO₃ (2 equiv) at 80–100°C.
  • Boronic Acid : Equimolar ratios (1.1–1.2 equiv) minimize homocoupling.
    Monitor regioselectivity: The bromine atom is more reactive than chlorine, enabling sequential functionalization. For example, coupling at the 3-position precedes substitution at the 2-position .

Q. What strategies address contradictions in regioselectivity data during substitution reactions?

Conflicting reports on substitution sites (e.g., SNAr at Br vs. Cl) often arise from solvent polarity or temperature effects. Methodological approaches include:

  • Kinetic vs. Thermodynamic Control : High temperatures (DMF, 120°C) favor thermodynamically stable products (Cl substitution), while low temperatures (THF, 0°C) favor kinetic Br substitution.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict activation barriers for substitution pathways.
  • Isotopic Labeling : Use ¹⁸O-labeled H₂O to track hydrolysis pathways .

Q. How can computational chemistry predict reactivity in catalytic cycles involving this compound?

Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) simulate transition states and intermediates. Key applications:

  • Oxidative Addition : Evaluate Pd(0)/Pd(II) transitions for bromine vs. chlorine activation.
  • Steric Effects : Cyclopropyl groups increase steric hindrance, reducing coupling efficiency at the 5-position.
  • Solvent Interactions : COSMO-RS models predict solvent effects on reaction rates .

Q. What experimental designs resolve discrepancies in stability studies under varying conditions?

  • Thermal Stability : TGA/DSC analysis (25–200°C) identifies decomposition points. Store at 0–6°C to prevent cyclopropane ring strain-induced degradation .
  • Photostability : UV-Vis spectroscopy monitors degradation under light (λ = 254 nm). Use amber vials for light-sensitive reactions.
  • Hydrolytic Stability : HPLC tracks hydrolysis products in aqueous buffers (pH 2–12). Acidic conditions accelerate Cl substitution via SN1 mechanisms .

Q. How to design analogues for structure-activity relationship (SAR) studies in medicinal chemistry?

  • Core Modifications : Replace cyclopropane with spirocyclic or bicyclic groups.
  • Halogen Swapping : Substitute Br with I or F to modulate electronic effects.
  • Bioisosteres : Replace pyridine with pyrimidine or thiazole.
    Evaluate analogues via in vitro assays (e.g., kinase inhibition) and ADMET profiling .

Methodological Notes

  • Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .
  • Reaction Scale-Up : Optimize microwave-assisted synthesis (100–150 W) for reduced reaction times and improved yields .
  • Safety Protocols : Handle halogenated pyridines in fume hoods; avoid exposure to moisture (risk of HBr/HCl release) .

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